

# Raf265: A Multi-Kinase Inhibitor Targeting RAF and VEGFR Pathways

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor that targets multiple kinases crucial for tumor growth and angiogenesis. Primarily recognized for its activity against the RAF kinase family, including wild-type B-RAF, C-RAF, and the oncogenic B-RAF V600E mutant, Raf265 also demonstrates significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual mechanism of action positions Raf265 as a compelling agent for cancer therapy, simultaneously tackling tumor cell proliferation through the MAPK signaling pathway and blocking the formation of new blood vessels that supply tumors. This technical guide provides a comprehensive overview of Raf265, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

### **Mechanism of Action**

**Raf265** functions as a multi-kinase inhibitor, primarily targeting key components of the RAS/RAF/MEK/ERK signaling pathway and the VEGFR signaling cascade.

RAF Kinase Inhibition: The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that
regulates cell proliferation, differentiation, and survival. Activating mutations in the BRAF
gene, particularly the V600E mutation, are found in a significant percentage of melanomas
and other cancers, leading to constitutive activation of this pathway and uncontrolled cell



growth. **Raf265** potently inhibits both wild-type and mutant B-RAF, as well as C-RAF. By binding to and inhibiting these kinases, **Raf265** blocks the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.

VEGFR2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. Raf265 exhibits potent inhibitory activity against VEGFR2. This inhibition disrupts tumor angiogenesis, limiting the supply of nutrients and oxygen to the tumor.

The dual inhibition of both the RAF/MEK/ERK and VEGFR2 pathways by **Raf265** suggests a synergistic anti-tumor effect, targeting both the tumor cells directly and their supportive microenvironment.

### **Data Presentation**

**Table 1: In Vitro Inhibitory Activity of Raf265** 

| Target            | Assay Type        | IC50/EC50 (nM) | Cell<br>Line/Conditions |
|-------------------|-------------------|----------------|-------------------------|
| B-RAF (V600E)     | Biochemical Assay | 0.5            | -                       |
| B-RAF (wild-type) | Biochemical Assay | 70             | -                       |
| C-RAF             | Biochemical Assay | 19             | -                       |
| VEGFR2            | Biochemical Assay | <100           | -                       |
| c-Kit             | Biochemical Assay | <100           | -                       |
| PDGFRβ            | Biochemical Assay | <100           | -                       |
| B-RAF (V600E)     | Cell-based Assay  | 140            | -                       |
| VEGFR2            | Cell-based Assay  | 30             | Cell-free assay         |
| VEGFR2            | Cell-based Assay  | 190            | -                       |
| PDGFRβ            | Cell-based Assay  | 790            | -                       |
| c-Kit             | Cell-based Assay  | 1100           | -                       |
| ·                 |                   |                |                         |



IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration. Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of Raf265 in Cancer

**Cell Lines** 

| Cell Line | Cancer Type | B-RAF Status | IC50 (μM)    |
|-----------|-------------|--------------|--------------|
| A375      | Melanoma    | V600E        | 0.04 - 0.2   |
| Malme-3M  | Melanoma    | V600E        | 0.04 - 0.2   |
| WM-1799   | Melanoma    | V600E        | 0.04 - 0.2   |
| SK-MEL-28 | Melanoma    | V600E        | 0.14         |
| HT29      | Colorectal  | V600E        | 1 - 3 (IC20) |
| MDAMB231  | Breast      | Wild-type    | 5 - 10       |

IC20: 20% inhibitory concentration. Data compiled from multiple sources.

### Table 3: In Vivo Efficacy of Raf265 in Xenograft Models



| Xenograft<br>Model          | Cancer Type | B-RAF Status | Dosage           | Outcome                                                            |
|-----------------------------|-------------|--------------|------------------|--------------------------------------------------------------------|
| HCT116                      | Colorectal  | K-RAS mutant | 12 mg/kg         | 71% to 72%<br>Tumor Volume<br>Inhibition                           |
| A375M                       | Melanoma    | V600E        | 100 mg/kg (oral) | Inhibition of FDG<br>accumulation<br>and decreased<br>tumor volume |
| Patient-derived<br>melanoma | Melanoma    | V600E/K      | 40 mg/kg (daily) | 2 of 9 tumors<br>responded<br>(>50% reduction<br>in tumor growth)  |
| Patient-derived<br>melanoma | Melanoma    | Wild-type    | 40 mg/kg (daily) | 5 of 8 tumors responded (>50% reduction in tumor growth)           |

Data compiled from multiple sources.

## Table 4: Summary of Phase I Clinical Trial of Raf265 in Melanoma



| Parameter                    | Finding                                                                   |  |
|------------------------------|---------------------------------------------------------------------------|--|
| Number of Patients           | 77                                                                        |  |
| Maximum Tolerated Dose (MTD) | 48 mg once daily (continuous)                                             |  |
| Serum Half-life              | ~200 hours                                                                |  |
| Objective Response Rate      | 12.1% (8 of 66 evaluable patients)                                        |  |
| Responses Observed In        | Both B-RAF mutant and B-RAF wild-type patients                            |  |
| Common Adverse Events        | Fatigue (52%), diarrhea (34%), weight loss (31%), vitreous floaters (27%) |  |

Data compiled from a first-in-human phase I study.

# Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams





Click to download full resolution via product page

Caption: Raf265 inhibits the MAPK signaling pathway.





Click to download full resolution via product page

Caption: Raf265 inhibits the VEGFR2 signaling pathway.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Preclinical and clinical evaluation workflow for Raf265.



# Experimental Protocols In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Raf265 against target kinases (e.g., B-RAF V600E, C-RAF, VEGFR2).
- Materials:
  - Recombinant human kinases
  - Kinase-specific peptide substrates
  - ATP (Adenosine triphosphate)
  - Raf265 (in DMSO)
  - Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM MgCl2, 2 mM DTT)
  - Microplate reader
- Procedure:
  - Prepare serial dilutions of Raf265 in kinase assay buffer.
  - In a 96-well plate, add the recombinant kinase, the kinase-specific peptide substrate, and the diluted Raf265 or DMSO (vehicle control).
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay).
  - Calculate the percentage of kinase inhibition for each Raf265 concentration relative to the vehicle control.
  - Determine the IC50 value by fitting the data to a dose-response curve.



### **Cell Proliferation Assay (MTT Assay)**

- Objective: To assess the anti-proliferative effect of **Raf265** on cancer cell lines.
- Materials:
  - Cancer cell lines (e.g., A375, Malme-3M)
  - Cell culture medium and supplements
  - Raf265 (in DMSO)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  - 96-well plates
  - Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Raf265 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Remove the medium and dissolve the formazan crystals in a solubilization buffer.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each Raf265 concentration relative to the vehicle control.



 Determine the IC50 value by plotting the percentage of viability against the drug concentration.

### **Western Blot Analysis for Pathway Modulation**

- Objective: To evaluate the effect of Raf265 on the phosphorylation of downstream targets in the MAPK pathway (p-MEK, p-ERK).
- Materials:
  - Cancer cell lines
  - Raf265 (in DMSO)
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Protein quantification assay (e.g., BCA assay)
  - SDS-PAGE gels and electrophoresis apparatus
  - PVDF membrane
  - Primary antibodies (anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, anti-β-actin)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate
  - Imaging system
- Procedure:
  - Treat cells with Raf265 at various concentrations for a specified time.
  - Lyse the cells and quantify the protein concentration.
  - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, using a loading control (e.g., β-actin) for normalization.

### In Vivo Tumor Xenograft Study

- Objective: To assess the anti-tumor efficacy of Raf265 in a preclinical animal model.
- Materials:
  - Immunocompromised mice (e.g., nude mice)
  - Cancer cell lines for implantation
  - Raf265 formulation for oral administration
  - Vehicle control
  - Calipers for tumor measurement
- Procedure:
  - Subcutaneously inject cancer cells into the flank of the mice.
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize the mice into treatment and control groups.
  - Administer Raf265 or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
  - Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).



• Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

### Conclusion

Raf265 is a promising multi-kinase inhibitor with a dual mechanism of action that targets both tumor cell proliferation and angiogenesis. Its potent inhibition of RAF kinases, particularly the B-RAF V600E mutant, and VEGFR2 has been demonstrated in a range of preclinical models. While early clinical trials have shown some anti-tumor activity in melanoma patients, further investigation is warranted to optimize its therapeutic potential, possibly in combination with other targeted agents or immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the utility of Raf265 and similar multi-targeted kinase inhibitors in oncology.

 To cite this document: BenchChem. [Raf265: A Multi-Kinase Inhibitor Targeting RAF and VEGFR Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314548#raf265-as-a-multi-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







, ,